(R)-3-Methyl-3-phenylbutan-2-amine

Description

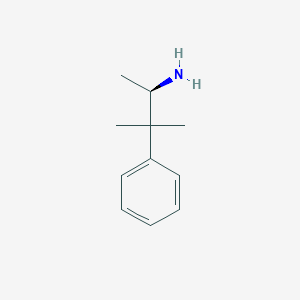

(R)-3-Methyl-3-phenylbutan-2-amine is a chiral amine featuring a methyl and phenyl substituent on the third carbon of a butan-2-amine backbone. These analogs share similarities in chiral configuration, amine positioning, and branched alkyl/aryl substituents, making them relevant for comparative analysis .

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(2R)-3-methyl-3-phenylbutan-2-amine |

InChI |

InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3/t9-/m1/s1 |

InChI Key |

HVPWOEYQHJCIKP-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C(C)(C)C1=CC=CC=C1)N |

Canonical SMILES |

CC(C(C)(C)C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-3-phenylbutan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzyl cyanide and acetone.

Grignard Reaction: Benzyl cyanide is reacted with a Grignard reagent derived from acetone to form an intermediate.

Hydrogenation: The intermediate is then subjected to hydrogenation to yield ®-3-Methyl-3-phenylbutan-2-amine.

Industrial Production Methods

In an industrial setting, the production of ®-3-Methyl-3-phenylbutan-2-amine may involve:

Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the hydrogenation step.

Purification: The product is purified through distillation or recrystallization to achieve the desired optical purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-3-phenylbutan-2-amine undergoes several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-3-Methyl-3-phenylbutan-2-amine has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems as a neurotransmitter or enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Methyl-3-phenylbutan-2-amine involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: The compound can modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key attributes of (R)-4-Phenylbutan-2-amine and (2R)-1,1,1-Trifluoro-3-methyl-2-butanamine, highlighting distinctions in substituents, applications, and isotopic labeling:

Substituent Effects on Properties

(a) Phenyl vs. Trifluoromethyl Groups

- Phenyl Group (R)-4-Phenylbutan-2-amine : Enhances lipophilicity and enables π-π stacking interactions with aromatic residues in enzymes (e.g., Cathepsin S) .

- Trifluoromethyl Group (2R)-1,1,1-Trifluoro-3-methyl-2-butanamine : Increases metabolic stability and electron-withdrawing effects, altering reactivity and solubility .

(b) Isotopic Labeling

The deuterated analog (2R)-4-Phenylbutan-2-amine-d3 retains the chiral configuration and pharmacological activity of the parent compound while enabling precise tracking in metabolic pathways .

Chirality and Pharmacological Relevance

Both (R)-4-Phenylbutan-2-amine and its trifluoro derivative exhibit (R)-configuration at the stereogenic carbon, which is critical for binding specificity. For example:

- The (R)-enantiomer of 4-Phenylbutan-2-amine shows higher inhibitory potency against Cathepsin S compared to its (S)-counterpart, underscoring enantioselectivity in drug design .

- Fluorinated analogs like (2R)-1,1,1-Trifluoro-3-methyl-2-butanamine may exhibit improved blood-brain barrier penetration due to increased lipophilicity from fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.